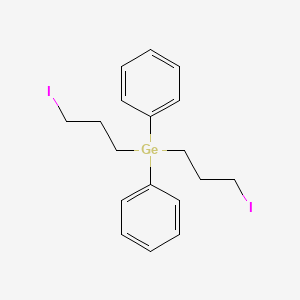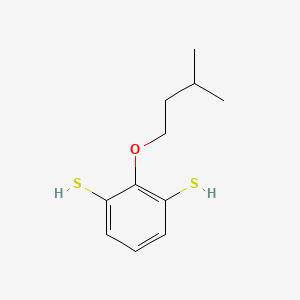
Bis(3-iodopropyl)(diphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-iodopropyl)(diphenyl)germane is an organogermanium compound characterized by the presence of germanium bonded to two phenyl groups and two 3-iodopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-iodopropyl)(diphenyl)germane typically involves the reaction of diphenylgermanium dichloride with 3-iodopropyl magnesium bromide in an ether solvent. The reaction proceeds via a Grignard reaction mechanism, where the magnesium bromide acts as a nucleophile, attacking the germanium center and replacing the chlorine atoms with 3-iodopropyl groups. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-iodopropyl)(diphenyl)germane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 3-iodopropyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The germanium center can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: The compound can be reduced to form germane derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New organogermanium derivatives with different functional groups.
Oxidation Reactions: Germanium dioxide derivatives.
Reduction Reactions: Germane derivatives with lower oxidation states.
Aplicaciones Científicas De Investigación
Bis(3-iodopropyl)(diphenyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of bis(3-iodopropyl)(diphenyl)germane involves its interaction with molecular targets through its reactive iodine and germanium centers. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-aminophenyl)diphenylgermane: Similar structure but with amino groups instead of iodopropyl groups.
Bis(4-aminophenyl)diphenylsilane: Silicon analog with similar properties.
Diphenylgermane: Lacks the iodopropyl groups, resulting in different reactivity and applications.
Uniqueness
Bis(3-iodopropyl)(diphenyl)germane is unique due to the presence of both phenyl and iodopropyl groups, which confer distinct reactivity and potential applications. The iodine atoms provide sites for further functionalization, while the germanium center offers unique chemical properties compared to silicon or carbon analogs.
Propiedades
Número CAS |
827032-66-6 |
|---|---|
Fórmula molecular |
C18H22GeI2 |
Peso molecular |
564.8 g/mol |
Nombre IUPAC |
bis(3-iodopropyl)-diphenylgermane |
InChI |
InChI=1S/C18H22GeI2/c20-15-7-13-19(14-8-16-21,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Clave InChI |
CXINCWHAQVBZKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge](CCCI)(CCCI)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)
![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
![3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane](/img/structure/B14205740.png)
![4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid](/img/structure/B14205742.png)
methanone](/img/structure/B14205748.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)

![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)



![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)

